molecular formula C10H11N3 B163762 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine CAS No. 1354893-21-2

6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine

Cat. No. B163762
M. Wt: 173.21 g/mol
InChI Key: NERRGHOQSMUIJO-UHFFFAOYSA-N
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Description

“6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine” is a chemical compound with the CAS number 1354801-06-1 . It is also known as "6,7,8,9-Tetrahydro-5H-pyrrolo [2,3-b:5,4-c’]dipyridine hydrochloride" .

Scientific Research Applications

1. Antibacterial and Antifungal Activity of Pyrroloimidazole Derivatives

  • Application Summary : A series of novel 3-aryl-5H-pyrroloimidazole and imidazoazepine quaternary salts were synthesized, which included the compound 6,7-dihydro-5H-pyrroloimidazoles .
  • Methods of Application : The compounds were synthesized via the reaction of 3-aryl-6,7-dihydro-5H-pyrroloimidazoles and various alkylating reagents .
  • Results : The conducted screening studies of the in vitro antimicrobial activity of the new quaternary salts derivatives established that 15 of the 18 newly synthesized compounds show antibacterial and antifungal activity .

2. Anticancer Activity of γ-Carboline Derivatives

  • Application Summary : A series of novel γ-Carboline derivatives were designed and synthesized using the Suzuki coupling reaction to identify the leads for the activity against cancer .
  • Methods of Application : These compounds were tested for their anticancer activity against the cell lines, particularly human cancer cell lines MCF7 (breast), A549 (lung), SiHa (cervix), and Colo-205 (colon) .
  • Results : Most of the γ-Carboline derivatives showed potent inhibitory activity in four cancer cell lines, according to in vitro anticancer activity screening .

3. Anticancer Agents of γ-Carboline Derivatives

  • Application Summary : A series of novel γ-Carboline derivatives were designed and synthesized using the Suzuki coupling reaction to identify the leads for the activity against cancer .
  • Methods of Application : These compounds were tested for their anticancer activity against various human cancer cell lines, including MCF7 (breast), A549 (lung), SiHa (cervix), and Colo-205 (colon) .
  • Results : Most of the γ-Carboline derivatives showed potent inhibitory activity in four cancer cell lines, according to in vitro anticancer activity screening .

4. Antibacterial and Antifungal Activity of Pyrroloimidazole Derivatives

  • Application Summary : A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized .
  • Methods of Application : The compounds were synthesized via the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines and various alkylating reagents .
  • Results : The conducted screening studies of the in vitro antimicrobial activity of the new quaternary salts derivatives established that 15 of the 18 newly synthesized compounds show antibacterial and antifungal activity .

5. Anticancer Agents of γ-Carboline Derivatives

  • Application Summary : A series of novel γ-Carboline derivatives were designed and synthesized using the Suzuki coupling reaction to identify the leads for the activity against cancer .
  • Methods of Application : These compounds were tested for their anticancer activity against various human cancer cell lines, including MCF7 (breast), A549 (lung), SiHa (cervix), and Colo-205 (colon) .
  • Results : Most of the γ-Carboline derivatives showed potent inhibitory activity in four cancer cell lines, according to in vitro anticancer activity screening .

6. Lysophosphatidic Acid (LPA) Bioactive Lipid Mediator

  • Application Summary : Lysophosphatidic acid (LPA) is a bioactive lipid mediator that elicits a number of biological functions, including smooth muscle contraction, cell motility, proliferation, and morphological change .
  • Methods of Application : The compound 2-bromo-6-methyl-6,7,8,9-tetrahydro-5H-pyrrolo [2,3-b:4,5-c’] dipyridine 4, which is similar to “6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine”, was used in the synthesis of LPA .
  • Results : The synthesis of LPA and its application in biological functions is a significant area of research .

properties

IUPAC Name

5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1/h1-2,4,11H,3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERRGHOQSMUIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630677
Record name 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine

CAS RN

1354893-21-2
Record name 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
E Ebrahimi, M Wuest, J Kaur, A Bhardwaj… - Bioorganic & Medicinal …, 2023 - Elsevier
We have prepared and tested radioligand [ 18 F]ONO-8430506 ([ 18 F]8) as a novel ATX PET imaging agent derived from highly potent ATX inhibitor ONO-8430506. Radioligand [ 18 F]…
Number of citations: 2 www.sciencedirect.com
L Gazzard, K Williams, H Chen, L Axford… - Journal of Medicinal …, 2015 - ACS Publications
Checkpoint kinase 1 (ChK1) plays a key role in the DNA damage response, facilitating cell-cycle arrest to provide sufficient time for lesion repair. This leads to the hypothesis that …
Number of citations: 17 pubs.acs.org

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